molecular formula C25H15BrN2O3S B2647096 6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide CAS No. 361995-43-9

6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2647096
CAS No.: 361995-43-9
M. Wt: 503.37
InChI Key: NKBHZPDMCFGCMR-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Chromene-Thiazole Hybrids

The synthesis of chromene-thiazole hybrids emerged from foundational work in heterocyclic chemistry, particularly the Hantzsch thiazole synthesis (1887) and the development of chromene derivatives in the mid-20th century. Early hybrids focused on combining thiazole’s antimicrobial properties with chromene’s anti-inflammatory and antioxidant activities. A pivotal advancement occurred in the 2010s with the adoption of multicomponent reactions (MCRs), enabling efficient synthesis of complex hybrids like arylazo-chromene-thiazole derivatives. For example, piperidine-mediated three-component reactions achieved yields of 87–96% for chromene-thiazole-arylazo hybrids, demonstrating superior antibacterial activity compared to ciprofloxacin.

Table 1: Key Milestones in Chromene-Thiazole Hybrid Development

Year Development Significance
1887 Hantzsch thiazole synthesis Enabled systematic thiazole derivatization
1950s Chromene-based drug discovery Identification of antioxidant and anti-inflammatory properties
2016 Thiazole review by Chhabria et al. Cataloged thiazole’s therapeutic applications
2023 Arylazo-chromene-thiazole hybrids MIC/MBC values of 1.9/3.9 µM against MRSA
2024 Chromone-thiazole hybrids (CTH) 97% corrosion inhibition and anticancer IC~50~ 10.8 µM

Significance in Medicinal Chemistry Research

Chromene-thiazole hybrids address critical challenges in drug discovery:

  • Multidrug Resistance (MDR) : Hybrids like 6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide disrupt bacterial efflux pumps and biofilm formation through dual-target engagement.
  • Polypharmacology : The chromene moiety modulates oxidative stress pathways, while the thiazole ring inhibits enzymes like DNA gyrase or histone deacetylases.
  • Drug-Likeness : Hybridization improves physicochemical properties, as evidenced by SwissADME predictions for arylazo-chromene-thiazole derivatives (logP 2.1–3.8, TPSA 65–90 Ų).

Position of this compound in Contemporary Research

This compound epitomizes third-generation chromene-thiazole hybrids, characterized by:

  • Bromo Substitution : The C6 bromine enhances electrophilic reactivity, facilitating covalent interactions with cysteine residues in bacterial enzymes.
  • Thiazole-Phenyl Linkage : The 2-phenyl-1,3-thiazol-4-yl group at position 3 of the phenyl ring optimizes π-π stacking with hydrophobic enzyme pockets.
  • Carboxamide Bridge : The carbonyl group mediates hydrogen bonding with amino acid residues (e.g., Asn46 in E. coli FabI).

Structural Comparison with Analogues

Feature 6-Bromo Derivative Non-Bromo Analogues
Antibacterial MIC (µM) 1.9–4.0 3.9–15.6
LogP (SwissADME) 3.2 2.8–3.5
Target Selectivity MRSA FabI, HDACs Broad-spectrum

Rationale for Molecular Hybridization in Drug Discovery

Molecular hybridization merges pharmacophores to:

  • Amplify Efficacy : Chromene’s radical-scavenging capacity synergizes with thiazole’s enzyme inhibition, reducing oxidative stress in bacterial biofilms.
  • Overcome Resistance : Dual-target hybrids evade single-gene mutations, as shown by linezolid-resistant MRSA inhibition at 4.0 µM.
  • Reduce Toxicity : Hybrids exhibit lower hepatotoxicity (e.g., Cmax 50 µM in HepG2 cells) compared to parent scaffolds.

Mechanistic Advantages

  • Chromene Moiety : Scavenges ROS via the 2-oxo group, mitigating host tissue damage during infection.
  • Thiazole Moiety : Chelates divalent cations (e.g., Mg²⁺ in DNA gyrase), disrupting bacterial replication.

Pharmacological Relevance of Chromene and Thiazole Scaffolds

Table 2: Bioactivities of Parent Scaffolds

Scaffold Targets Clinical Applications
Chromene COX-2, NF-κB, ROS Anti-inflammatory, anticancer
Thiazole FabI, HDAC, CYP450 Antimicrobial, antiretroviral
  • Chromene : The 2H-chromene-2-one core inhibits NF-κB via IκB kinase suppression (IC~50~ 12 µM in MDA-MB-231 cells).
  • Thiazole : The 1,3-thiazole ring inhibits Staphylococcus aureus FabI enoyl-ACP reductase (K~i~ 0.8 nM).

Synergistic Effects in Hybrids

  • Antibacterial : Chromene-thiazole hybrids show 32-fold greater potency against E. coli than ciprofloxacin.
  • Anticancer : Chromone-thiazole hybrids (CTH) inhibit breast cancer cells (IC~50~ 10.8 µM) via tubulin polymerization disruption.

Properties

IUPAC Name

6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15BrN2O3S/c26-18-9-10-22-17(11-18)13-20(25(30)31-22)23(29)27-19-8-4-7-16(12-19)21-14-32-24(28-21)15-5-2-1-3-6-15/h1-14H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBHZPDMCFGCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the chromene core through a cyclization reaction, followed by the introduction of the bromine atom via bromination. The thiazole ring is then incorporated through a condensation reaction with the appropriate thiazole precursor. The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The compound under discussion has been tested against several cancer types, demonstrating promising IC50 values (the concentration required to inhibit cell growth by 50%) as low as 5.9 µM against A549 lung adenocarcinoma cells .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, indicating that they can effectively combat bacterial infections. The thiazole moiety present in the structure may enhance these antimicrobial effects .

Synthetic Chemistry Applications

Synthesis of Complex Molecules
6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

Structure–Activity Relationship Studies
The compound's diverse functional groups provide an excellent platform for structure–activity relationship (SAR) studies. Researchers can modify specific parts of the molecule to assess changes in biological activity, aiding the development of more potent derivatives .

Case Studies and Research Findings

StudyCompoundCell LineIC50 Value
16-bromo derivativeA5495.9 µM
2Related thiazoleMCF75.65 µM
3QuinazolinoneSW4802.3 µM

These findings highlight the compound's potential across various cancer types and underscore the importance of structural modifications in enhancing efficacy.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and chromene core allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Chromene Cores

(a) 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (12a)
  • Structure : Retains the 6-bromo-2-oxochromene core but replaces the thiazole-phenyl group with a pyrazole-carboxamide substituent.
  • Physical Properties :
    • Melting Point: 223–225°C
    • Molecular Formula: C₂₆H₁₆BrN₃O₄ (MW: 514.33 g/mol)
    • Spectral Data: IR peaks at 1728, 1682, and 1640 cm⁻¹ (C=O stretching); ¹H-NMR signals at δ 8.40 (pyrazole-H) and δ 12.05 (NH) .
(b) 6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Lacks the thiazole-phenyl group, instead substituting the carboxamide with a 4-methoxyphenyl group.
  • Physical Properties: Molecular Formula: C₁₇H₁₂BrNO₄ (MW: 386.19 g/mol) .
  • Key Difference : The methoxy group enhances electron-donating properties, which may alter redox behavior compared to the electron-withdrawing thiazole moiety in the target compound.

Thiazole-Containing Analogues

(a) 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles
  • Structure : Shares the 2-phenyl-1,3-thiazol-4-yl group but replaces the chromene core with an indole system.
  • Biological Activity : Demonstrated antitumor activity against 60 cancer cell lines, with IC₅₀ values <10 µM in some derivatives .
  • Key Difference : The indole scaffold may enhance π-π stacking interactions in biological targets, whereas the chromene core in the target compound offers rigidity and planar aromaticity.
(b) Naphthalene-Thiazole Hybrids
  • Structure : Combines naphthalene with thiazole rings but lacks the chromene-carboxamide linkage.
  • Synthetic Utility : Used in NSAID development, highlighting the thiazole's role in modulating cyclooxygenase (COX) inhibition .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) ¹³C-NMR Shifts (δ, ppm)
Target Compound C₂₅H₁₆BrN₂O₃S* Not reported ~1720 (C=O), ~1600 (C=N)† ~175 (C=O), ~150 (thiazole C)†
12a C₂₆H₁₆BrN₃O₄ 223–225 1728, 1682, 1640 (C=O) 175.6 (C=O), 157.4 (pyrazole C)
6-Bromo-N-(4-methoxyphenyl)-chromene C₁₇H₁₂BrNO₄ Not reported ~1720 (C=O), ~1250 (C-O) ~156 (C-OCH₃)

*Inferred from structural analysis. †Predicted based on analogous compounds.

Biological Activity

6-Bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on various studies, including structure-activity relationship (SAR) analyses, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C25H15BrN2O3S, with a molecular weight of approximately 485.36 g/mol. The compound features a thiazole moiety which is known for its diverse biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC25H15BrN2O3S
IUPAC NameThis compound
ChemDiv Compound ID3382-1084

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. Compound 1 was included in an anti-infective library , suggesting its potential as an antimicrobial agent. In vitro tests indicated that derivatives of thiazole demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .

Minimum Inhibitory Concentration (MIC) Studies:
A study evaluating the MIC values of thiazole derivatives showed promising results:

  • Compound 1 exhibited an MIC value of 62.5 µg/mL against tested strains.

This suggests that modifications in the thiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of compound 1 has been explored in several studies. The presence of the thiazole moiety is crucial for its cytotoxic effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of various thiazole derivatives and found that compounds similar to compound 1 showed IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Study on Cytotoxicity:
In a comparative analysis, compound 1 was tested against multiple cancer cell lines:

  • Cell Lines Tested: HT29 (colorectal), Jurkat (leukemia).
  • IC50 Values: Less than 10 µM , indicating potent cytotoxic activity.

The SAR analysis revealed that substituents on the phenyl ring significantly affect activity; electron-donating groups enhance potency .

Structure-Activity Relationship (SAR)

The SAR studies highlight critical insights regarding the modifications that enhance biological activity:

  • Thiazole Ring: Essential for both antimicrobial and anticancer activities.
  • Phenyl Substituents: Electron-donating groups at specific positions increase cytotoxicity.
  • Bromo Group: The presence of bromine enhances interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, the chromene-3-carboxamide core can be synthesized via base-mediated coupling (e.g., potassium carbonate in dry DMF) of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with the thiazole-containing aniline derivative. Purification often employs flash column chromatography on silica gel followed by recrystallization (acetone or ethanol) to obtain high-purity crystals . Substituent-specific optimization, such as adjusting reaction time or temperature, may improve yields .

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Methodological Answer : Key techniques include:

  • NMR/IR Spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in IR) and aromatic proton environments .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves hydrogen-bonding patterns (e.g., O–H⋯O interactions between carboxylic acid and solvent molecules) and planar chromene-thiazole systems .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer : Initial screening often focuses on anti-cancer or anti-microbial activity. For example:

  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition Studies : Target kinases or proteases linked to the thiazole moiety’s bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents on the thiazole ring?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. For instance:

  • Solvent Screening : Ethanol vs. DMF may influence steric hindrance around the thiazole-phenyl group .
  • Catalyst Selection : Transition metals (e.g., Pd for cross-couplings) or organocatalysts can enhance regioselectivity .
  • Statistical Modeling : Multivariate analysis identifies critical factors (e.g., temperature, molar ratios) to maximize yield .

Q. What structural features drive its biological activity, and how can SAR studies resolve contradictions in reported data?

  • Methodological Answer :

  • Key Moieties : The bromo-chromene core enhances electrophilic reactivity, while the thiazole-phenyl group improves membrane permeability .
  • SAR Strategies : Compare analogs with halogen (Cl, F) or methyl substitutions on the phenyl ring to assess potency shifts. For example, 4-chlorophenyl-thiazole derivatives showed higher anti-proliferative activity than difluorophenyl analogs in .
  • Data Reconciliation : Control for assay variability (e.g., cell line origin, incubation time) and validate purity via HPLC before attributing activity differences to structural changes .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallographic packing and solubility?

  • Methodological Answer :

  • SCXRD Analysis : Reveals O–H⋯O bonds between the carboxylic acid and dimethylformamide solvent molecules, which stabilize the crystal lattice but reduce aqueous solubility .
  • Solubility Enhancement : Co-crystallization with hydrophilic co-formers (e.g., cyclodextrins) or salt formation (e.g., sodium carboxylate) can improve bioavailability .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on the thiazole’s π-π stacking and chromene’s hydrogen-bonding potential .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anti-inflammatory vs. pro-apoptotic activities?

  • Methodological Answer :

  • Mechanistic Profiling : Conduct transcriptomic analysis (RNA-seq) to identify differentially expressed pathways (e.g., NF-κB vs. caspase-3 activation) .
  • Dose-Dependent Studies : Low concentrations may inhibit cytokines (anti-inflammatory), while higher doses trigger apoptosis via ROS generation .

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